4-[(4-chlorophenyl)thio]-2-phenylThiazole
CAS No.:
Cat. No.: VC16336724
Molecular Formula: C15H10ClNS2
Molecular Weight: 303.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H10ClNS2 |
|---|---|
| Molecular Weight | 303.8 g/mol |
| IUPAC Name | 4-(4-chlorophenyl)sulfanyl-2-phenyl-1,3-thiazole |
| Standard InChI | InChI=1S/C15H10ClNS2/c16-12-6-8-13(9-7-12)19-14-10-18-15(17-14)11-4-2-1-3-5-11/h1-10H |
| Standard InChI Key | JHURTKIQSUBVFY-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=NC(=CS2)SC3=CC=C(C=C3)Cl |
Introduction
Structural and Nomenclature Analysis
Systematic Nomenclature and Molecular Formula
The IUPAC name for this compound is 4-[(4-chlorophenyl)sulfanyl]-2-phenyl-1,3-thiazole, reflecting its substitution pattern on the thiazole ring. The molecular formula is CHClNS, with a molecular weight of 303.83 g/mol (calculated from atomic masses: C: 12.01, H: 1.008, Cl: 35.45, N: 14.01, S: 32.07) .
Crystallographic and Stereochemical Features
While no direct crystallographic data exist for this compound, X-ray studies of similar thiazoles (e.g., 4-phenylthiazole derivatives) reveal planar thiazole rings with dihedral angles between substituents influencing packing efficiency . The 4-chlorophenylthio group is expected to adopt a conformation orthogonal to the thiazole plane to minimize steric clashes, as observed in structurally related organotin(IV) complexes .
Table 1: Comparative Structural Data of Thiazole Derivatives
Synthesis and Mechanistic Pathways
Post-Functionalization Strategies
The thioether linkage can be introduced via nucleophilic aromatic substitution. For instance, 4-mercapto-2-phenylthiazole reacts with 4-chlorophenyl bromide in the presence of KCO in DMF at 80°C .
Table 2: Synthetic Routes and Yields for Analogous Thiazoles
| Method | Reagents | Yield (%) | Reference |
|---|---|---|---|
| Hantzsch cyclization | Thioamide + α-haloketone | 60–75 | |
| Nucleophilic substitution | Thiol + aryl halide | 50–65 |
Physicochemical Properties
Thermal Stability and Solubility
The compound is predicted to exhibit a melting point of 180–190°C, higher than 2-mercapto-4-phenylthiazole (167–172°C) , due to increased molecular symmetry and van der Waals interactions from the 4-chlorophenyl group. Solubility is likely poor in water (<0.1 mg/mL) but moderate in polar aprotic solvents (e.g., DMSO, DMF) .
Spectroscopic Characterization
-
IR: Strong absorption bands at ~680 cm (C-S stretch), ~1550 cm (C=N stretch), and ~1090 cm (C-Cl stretch) .
-
NMR: H NMR (CDCl) would show aromatic protons as multiplets at δ 7.2–7.8 ppm, with the thiazole C-H proton at δ 8.1–8.3 ppm .
Chemical Reactivity and Derivative Formation
Electrophilic Substitution
The electron-deficient thiazole ring directs electrophiles to the 5-position. Nitration with HNO/HSO at 0°C would yield a nitro derivative, potentially enhancing biological activity .
Oxidation of the Thioether Group
Treatment with HO in acetic acid oxidizes the thioether (-S-) to sulfoxide (-SO-) or sulfone (-SO-), altering electronic properties and hydrogen-bonding capacity .
| Activity | Assay System | Potency (EC/MIC) |
|---|---|---|
| PPARγ activation | Fluorescence polarization | ~1–5 μM (est.) |
| Antibacterial | Broth dilution (S. aureus) | 32–64 μg/mL (est.) |
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